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These application notes provide detailed protocols for researchers, scientists, and drug

development professionals to accurately measure the expression levels of the I'm not dead yet

(INDY) gene, a key regulator of metabolism and longevity. Understanding INDY expression is

crucial for research into aging, metabolic disorders, and the development of novel therapeutics.

Introduction
The Indy gene (fly homolog) and its mammalian counterpart, SLC13A5, encode a plasma

membrane transporter for Krebs cycle intermediates, primarily citrate.[1] Reduced INDY
expression has been shown to extend lifespan in model organisms like Drosophila

melanogaster and is associated with metabolic changes similar to those observed under caloric

restriction, including increased insulin sensitivity and reduced lipid storage.[1][2][3][4] Accurate

and reliable measurement of INDY gene expression is therefore a critical aspect of research in

these fields.

This document outlines three primary methods for quantifying INDY mRNA levels: quantitative

Polymerase Chain Reaction (qPCR), Northern blotting, and in situ hybridization. Each section

includes a detailed protocol and guidance on data interpretation.
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The following tables summarize quantitative data on INDY gene expression from various

studies, providing a reference for expected changes under different experimental conditions.

Table 1: Effect of Caloric Restriction on Indy mRNA Expression in Drosophila melanogaster

Condition Genotype
Change in Indy
mRNA Expression

Reference

Caloric Restriction

(CR) vs. High-Calorie

Diet

Wild-type ≥20% decrease [2]

Normal-Calorie vs.

High-Calorie Diet
Wild-type ~19% decrease [2]

Low-Calorie vs.

Normal-Calorie Diet
Wild-type

Additional ~9%

decrease
[2]

Normal-Calorie vs.

High-Calorie Diet

Indy heterozygous

mutant
20% decrease [2]

Table 2: Effect of Genetic Background on Indy mRNA Expression in Drosophila melanogaster

Indy Allele
Expression Level
Compared to Wild-Type

Reference

Indy206 (homozygous) >90% decrease [5][6]

Indy302 (homozygous)
No significant change (85% to

110%)
[5][6]

Signaling Pathway
The INDY protein plays a crucial role in transporting citrate from the extracellular space into the

cytoplasm. This process has significant downstream effects on cellular metabolism, including

glycolysis, fatty acid synthesis, and energy production.
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INDY-mediated citrate transport and its metabolic consequences.

Experimental Protocols
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a highly sensitive and widely used method for quantifying gene expression. This

protocol is designed for measuring INDY mRNA levels in Drosophila melanogaster.
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Workflow for measuring INDY gene expression by qPCR.
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Materials:

TRIzol reagent or other RNA extraction kit

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

DNase I

Reverse transcriptase kit with random hexamers or oligo(dT) primers

SYBR Green qPCR master mix

Forward and reverse primers for Drosophila Indy and a reference gene (e.g., Rp49)

qPCR instrument

Procedure:

RNA Extraction:

Homogenize 10-20 adult flies or specific tissues in 1 mL of TRIzol reagent.

Incubate for 5 minutes at room temperature.

Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at

room temperature.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Transfer the upper aqueous phase to a new tube.

Precipitate the RNA by adding 500 µL of isopropanol and incubate for 10 minutes at room

temperature.
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Centrifuge at 12,000 x g for 10 minutes at 4°C.

Wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.

Quantify RNA concentration and assess purity using a spectrophotometer.

cDNA Synthesis:

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA,

following the manufacturer's protocol.

Synthesize cDNA using a reverse transcriptase kit according to the manufacturer's

instructions.

qPCR:

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse

primers (final concentration of 200-500 nM each), and diluted cDNA.

A recommended starting template amount is 10-100 ng of cDNA per reaction.

Set up the qPCR instrument with the following cycling conditions (may require

optimization):

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt curve analysis to verify product specificity.

Data Analysis:
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Determine the cycle threshold (Ct) values for both the Indy gene and the reference gene.

Calculate the relative expression of Indy using the ΔΔCt method.

Primer Design:

Primers for Drosophila genes can be designed using online tools such as FlyPrimerBank. It

is recommended to design primers that span an exon-exon junction to avoid amplification of

genomic DNA.

Northern Blotting
Northern blotting is a classic technique to detect and quantify specific RNA molecules in a

sample.

Materials:

Total RNA

Formaldehyde

MOPS buffer

Agarose

RNA loading buffer

Nylon membrane

SSC buffer

UV crosslinker

Hybridization buffer

Labeled probe specific for INDY mRNA

Phosphorimager or X-ray film
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Procedure:

RNA Gel Electrophoresis:

Prepare a 1% agarose gel with formaldehyde in 1x MOPS buffer.

Denature 10-20 µg of total RNA by heating at 65°C for 15 minutes in RNA loading buffer

containing formaldehyde.

Separate the RNA by electrophoresis.

Transfer to Membrane:

Transfer the separated RNA from the gel to a positively charged nylon membrane

overnight using capillary action with 20x SSC buffer.

RNA Fixation:

Fix the RNA to the membrane by UV crosslinking.

Hybridization:

Pre-hybridize the membrane in hybridization buffer at 42-68°C for at least 30 minutes.

Add the labeled INDY-specific probe to the hybridization buffer and incubate overnight at

the same temperature.

Washing and Detection:

Wash the membrane with low and high stringency SSC buffers to remove unbound probe.

Detect the signal using a phosphorimager or by exposing the membrane to X-ray film.

Data Analysis:

Quantify the band intensity using densitometry software. Normalize the INDY signal to a

loading control (e.g., a housekeeping gene or ribosomal RNA).
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In Situ Hybridization
In situ hybridization allows for the visualization of gene expression within the context of intact

tissues, providing spatial information about where INDY is transcribed.

Materials:

Drosophila embryos or dissected tissues

Formaldehyde

Methanol

Heptane

Proteinase K

Hybridization buffer

Digoxigenin (DIG)-labeled anti-sense RNA probe for INDY

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

NBT/BCIP developing solution

Procedure:

Tissue Preparation:

Collect and dechorionate Drosophila embryos.

Fix the embryos in a 1:1 mixture of 4% formaldehyde in PBS and heptane.

Devitellinize the embryos by vigorous shaking in a 1:1 mixture of methanol and heptane.

Store the fixed embryos in methanol at -20°C.

For dissected tissues, fix in 4% formaldehyde in PBS.
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Hybridization:

Rehydrate the tissues through a series of methanol/PBT (PBS with 0.1% Tween-20)

washes.

Permeabilize the tissue with Proteinase K.

Post-fix with 4% formaldehyde in PBT.

Pre-hybridize in hybridization buffer at 55-65°C for 1 hour.

Hybridize overnight with the DIG-labeled INDY probe at the same temperature.

Washing and Antibody Incubation:

Wash the tissues extensively with hybridization buffer and PBT to remove the unbound

probe.

Block with a solution containing normal goat serum.

Incubate with an anti-DIG-AP antibody overnight at 4°C.

Detection:

Wash to remove the unbound antibody.

Develop the color reaction using NBT/BCIP solution in the dark.

Imaging:

Mount the stained tissues on a slide and image using a microscope.

Conclusion
The methods described in these application notes provide a comprehensive toolkit for the

accurate and reliable measurement of INDY gene expression. The choice of method will

depend on the specific research question, with qPCR being ideal for high-throughput

quantitative analysis, Northern blotting providing information on transcript size and abundance,
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and in situ hybridization revealing the spatial pattern of expression. Careful experimental

design and execution are critical for obtaining high-quality, reproducible data in the study of this

important metabolic and longevity-associated gene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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